Rh2(S-TCPTAD)4

Asymmetric cyclopropanation Dirhodium catalyst comparison Electron-deficient alkene

Rh2(S-TCPTAD)4 is a chiral dirhodium tetracarboxylate complex composed of a Rh–Rh core bridged by four S-TCPTAD ligands (tetrachlorophthalimido-protected S-adamantylglycine). It belongs to the Davies catalyst family and is commercially available as powder or crystals.

Molecular Formula C80H64Cl16N4O16Rh2
Molecular Weight 2110.4 g/mol
Cat. No. B12308915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRh2(S-TCPTAD)4
Molecular FormulaC80H64Cl16N4O16Rh2
Molecular Weight2110.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.[Rh+2].[Rh+2]
InChIInChI=1S/4C20H17Cl4NO4.2Rh/c4*21-12-10-11(13(22)15(24)14(12)23)18(27)25(17(10)26)16(19(28)29)20-4-7-1-8(5-20)3-9(2-7)6-20;;/h4*7-9,16H,1-6H2,(H,28,29);;/q;;;;2*+2/p-4/t4*7?,8?,9?,16-,20?;;/m1111../s1
InChIKeyJFDVMHNQOYVSDK-WONUOBKJSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rh2(S-TCPTAD)4 (CAS 915797-21-6): Chiral Dirhodium Tetracarboxylate Catalyst for Asymmetric C–H Functionalization and Cyclopropanation


Rh2(S-TCPTAD)4 is a chiral dirhodium tetracarboxylate complex composed of a Rh–Rh core bridged by four S-TCPTAD ligands (tetrachlorophthalimido-protected S-adamantylglycine) [1]. It belongs to the Davies catalyst family and is commercially available as powder or crystals . This C4-symmetric, bowl-shaped catalyst is specifically designed for enantioselective C–H functionalization and cyclopropanation reactions, exhibiting distinctive solvent-dependent enantioselectivity behavior not observed in its non-chlorinated analog Rh2(S-PTAD)4 or the naphthylimido-derived Rh2(S-NTTL)4 [2].

Why Generic Dirhodium Tetracarboxylates Cannot Substitute for Rh2(S-TCPTAD)4 in Asymmetric Catalysis


Identified comparator catalysts such as Rh2(S-PTAD)4, Rh2(S-NTTL)4, and Rh2(S-PTTL)4 share the dirhodium tetracarboxylate scaffold with Rh2(S-TCPTAD)4, but substituting one for another leads to divergent outcomes in enantioselectivity, regioselectivity, and solvent response [1]. The tetrachlorophthalimido (TCPTAD) ligand imparts unique electronic and steric properties: the chlorine substituents alter the electrophilicity of the rhodium carbene and influence the bowl-shaped catalyst conformation differently under hydrogen-bonding solvent conditions [2]. In direct comparative studies, Rh2(S-TCPTAD)4 achieves 84% ee in cyclopropanation versus 74% ee for Rh2(S-PTAD)4 under identical conditions, while in HFIP solvent it exhibits a complete reversal of enantioselectivity—a behavior not observed with Rh2(S-NTTL)4 . These quantifiable performance gaps demonstrate that generic substitution without experimental validation introduces unacceptable risk of diminished stereochemical outcomes.

Quantitative Differentiation Evidence for Rh2(S-TCPTAD)4 vs. Closest Commercial Analogs


Superior Enantioselectivity in Cyclopropanation of Electron-Deficient Alkenes vs. Rh2(S-PTAD)4

In a controlled head-to-head screen at 36 °C with methyl phenyldiazoacetate and methyl acrylate, Rh2(S-TCPTAD)4 achieved 84% ee, outperforming Rh2(S-PTAD)4 (74% ee), Rh2(S-NTTL)4 (24% ee), and Rh2(S-PTTL)4 (27% ee) [1]. The diastereoselectivity was uniformly >97:3 dr across all catalysts, isolating enantioselectivity as the primary point of differentiation. The 10 percentage-point ee advantage over Rh2(S-PTAD)4 translates to an enantiomeric ratio improvement from 87:13 to 92:8.

Asymmetric cyclopropanation Dirhodium catalyst comparison Electron-deficient alkene

Unique Enantioselectivity Reversal in HFIP Solvent vs. Rh2(S-NTTL)4

Under standard CH2Cl2 conditions, Rh2(TCPTAD)4 and Rh2(NTTL)4 each produce one enantiomer preferentially. When the solvent is switched to hexafluoroisopropanol (HFIP), Rh2(NTTL)4 exhibits considerably enhanced enantioselectivity while retaining the same sense of induction, whereas Rh2(TCPTAD)4 undergoes a complete reversal in the direction of enantioselectivity [1]. This qualitatively distinct behavior—a switch vs. an enhancement—has been attributed through DFT and molecular dynamics simulations to the greater conformational flexibility of the bowl-shaped TCPTAD framework in HFIP hydrogen-bonding media [1].

Solvent effect HFIP Enantioselectivity switch

Exclusive Tertiary C–H Functionalization Selectivity on Bicyclo[1.1.1]pentanes

In the enantioselective C–H functionalization of bicyclo[1.1.1]pentane (BCP) substrates, Rh2(S-TCPTAD)4 achieved functionalization solely at the tertiary C–H bond with no detectable reaction at secondary C–H positions and no ring fragmentation [1]. This exclusive tertiary site-selectivity is critical because BCP frameworks are inherently strained; competing insertion at secondary sites or ring opening would produce complex product mixtures. Under optimized conditions, products were obtained with enantioselectivities of up to 95% ee [1].

Bicyclo[1.1.1]pentane C–H functionalization Regioselectivity

Asymmetric Aza-Spiroannulation with Broad Substrate Scope (up to 92% ee)

Rh2(S-TCPTAD)4 (3 mol%) catalyzed the oxidative aza-spiroannulation of 3-(carbamoylmethyl)benzofurans to form (2R,3S)-2-methoxy-2H-spiro[benzofuran-3,4′-oxazolidin]-2′-one in 69% yield and 86% ee; the absolute configuration was confirmed by X-ray crystallography and VCD spectroscopy [1]. The reaction scope was extended to various 2,3-dihydrobenzofuran derivatives bearing a nitrogen-containing tetrasubstituted carbon stereocenter at C3, achieving up to 92% ee [1].

Aza-spiroannulation Benzofuran Tetrasubstituted stereocenter

Recommended Application Scenarios for Rh2(S-TCPTAD)4 Based on Quantitative Evidence


Asymmetric Cyclopropanation Requiring ≥80% ee on Electron-Deficient Alkenes

When synthetic routes demand cyclopropanation of acrylates or acrylamides with ee exceeding 80%, Rh2(S-TCPTAD)4 is the preferred catalyst choice over Rh2(S-PTAD)4, which delivers only 74% ee under identical conditions. This 10% ee gap is decisive for meeting pharmaceutical intermediate quality specifications [1].

HFIP-Mediated Reactions Requiring Access to the Opposite Enantiomer

For transformations where hexafluoroisopropanol is required as a solvent (e.g., to suppress nucleophilic poisoning or enhance substrate solubility), Rh2(TCPTAD)4 uniquely enables enantiomer reversal through solvent selection alone. This positions it as the only viable candidate among Davies-type catalysts for accessing both enantiomeric products from a single catalyst enantiomer by changing solvent [2].

Late-Stage C–H Functionalization of Bicyclo[1.1.1]pentane Bioisosteres in Drug Discovery

In medicinal chemistry programs utilizing BCP motifs as phenyl bioisosteres, Rh2(S-TCPTAD)4 enables exclusive tertiary C–H insertion without competing secondary functionalization or framework fragmentation. The resulting single-product outcomes simplify purification and accelerate structure–activity relationship exploration of BCP-containing drug candidates [3].

Construction of Spiro-Oxazolidinone Stereocenters in Heterocyclic Synthesis

For the asymmetric synthesis of spiro-oxazolidinone-fused benzofurans—a scaffold relevant to CNS and anti-infective programs—Rh2(S-TCPTAD)4 provides the highest reported enantioselectivity (up to 92% ee), with absolute configuration unambiguously assigned by X-ray and VCD analysis, ensuring reliable stereochemical assignment in regulatory filings [4].

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